Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-

Description

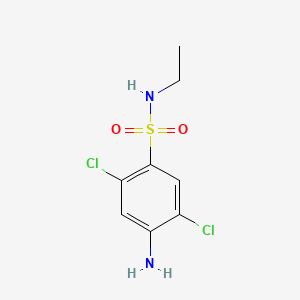

Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- (systematic name: 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide) is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at position 4, chlorine atoms at positions 2 and 5, and an ethyl group attached to the sulfonamide nitrogen. The chlorine substituents likely enhance electron-withdrawing effects, increasing the acidity of the sulfonamide proton, a critical feature for enzyme binding .

Properties

CAS No. |

59000-84-9 |

|---|---|

Molecular Formula |

C8H10Cl2N2O2S |

Molecular Weight |

269.15 g/mol |

IUPAC Name |

4-amino-2,5-dichloro-N-ethylbenzenesulfonamide |

InChI |

InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3 |

InChI Key |

YFXVCZINZDQVCR-UHFFFAOYSA-N |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Substituted aniline or aminobenzene derivatives bearing the amino group at the 4-position.

- Chlorinating agents to introduce chlorine atoms at the 2 and 5 positions.

- Sulfonyl chloride derivatives or sulfonation agents to install the sulfonamide group.

- Ethylating agents for N-ethyl substitution on the sulfonamide nitrogen.

Stepwise Synthesis

Step 1: Chlorination of the Benzene Ring

- The benzene ring is selectively chlorinated at positions 2 and 5 using chlorine gas or other chlorinating reagents under controlled temperature and solvent conditions.

- Careful control of reaction conditions ensures regioselectivity to avoid over-chlorination or undesired substitution.

Step 2: Sulfonamide Formation

- The chlorinated aniline derivative undergoes sulfonation, typically by reaction with sulfonyl chlorides or chlorosulfonic acid, to introduce the sulfonamide group (-SO2NH2).

- This step may involve protection/deprotection strategies to maintain the integrity of the amino group at the 4-position.

Step 3: N-Ethylation of the Sulfonamide

- The sulfonamide nitrogen is alkylated using ethyl halides (e.g., ethyl bromide) or ethylating agents under basic conditions to yield the N-ethyl sulfonamide.

- Reaction conditions are optimized to prevent over-alkylation or side reactions.

Step 4: Purification

- The final product is purified by recrystallization or chromatographic techniques to achieve high purity suitable for research or industrial use.

Representative Synthetic Method from Related Research

A closely related sulfonamide, 4-(2-aminoethyl)benzenesulfonamide, has been synthesized via a multi-step process involving acetylation, chlorosulfonation, amination, hydrolysis, and purification steps, as detailed in patent CN106336366A. This method uses β-phenethylamine as a starting material and proceeds as follows:

| Step Number | Reaction Step | Key Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Acetylation | β-phenethylamine, acetic acid or acetic anhydride, reflux 3-5 h | Formation of acetylated intermediate |

| 2 | Chlorosulfonation | Chlorosulfonic acid, auxiliary agents (NaCl or NH4Cl), 50-70°C | Introduction of sulfonyl chloride group |

| 3 | Amination | Aminating agents, solvents like dichloromethane, 60-75°C | Conversion to sulfonamide |

| 4 | Hydrolysis | Sodium hydroxide solution, 105-115°C, reflux 3.5-6 h | Removal of protecting groups, formation of free amine |

| 5 | Purification | Methanol, ethanol, water mixtures | Crystallization and drying to obtain pure sulfonamide |

This approach emphasizes low consumption of chlorosulfonic acid, high yield, and minimal wastewater, making it industrially attractive. Although this method is for a related compound, similar principles apply to the preparation of Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- with modifications to accommodate chlorine substitution and N-ethylation steps.

Analytical Data and Reaction Conditions

The compound's synthesis is monitored and confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A typical HPLC method involves:

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, water, phosphoric acid (or formic acid for MS compatibility) |

| Detection | UV or MS detection |

| Retention Time | Compound-specific, optimized per laboratory |

The control of reaction parameters such as temperature, solvent choice, reagent ratios, and reaction time is critical to maximize yield and purity while minimizing by-products.

Summary Table of Key Properties

| Property | Value |

|---|---|

| Chemical Name | Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- |

| Molecular Formula | C8H10Cl2N2O2S |

| Molecular Weight | 269.15 g/mol |

| CAS Number | 59000-84-9 |

| Key Functional Groups | Sulfonamide, amino, chloro, ethyl |

| Typical Solvents Used | Dichloromethane, chloroform, methanol, ethanol |

| Common Reagents | Chlorosulfonic acid, ethyl halides, acetic acid |

This comprehensive synthesis approach and understanding of the preparation methods provide a solid foundation for researchers and industrial chemists working with Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-.

Chemical Reactions Analysis

Types of Reactions

4-amino-2,5-dichloro-N-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines or other reduced products.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide, including 4-amino-2,5-dichloro-N-ethyl-, exhibit significant antibacterial properties. A study demonstrated that certain benzenesulfonamides showed promising inhibition against bacterial strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, compounds derived from this structure were assessed for their anti-biofilm activity, revealing effective inhibition rates of up to 80% against S. aureus at specific concentrations .

Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrases, particularly CA IX and CA II. A notable study reported that specific compounds exhibited IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, indicating strong selectivity for this enzyme over CA II . The ability to selectively inhibit these enzymes has implications in cancer treatment and metabolic disorders.

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- can be effectively analyzed using reverse phase HPLC techniques. The method utilizes a mobile phase composed of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid to enhance compatibility . This analytical method is scalable and suitable for both qualitative and quantitative analysis in pharmacokinetics.

| Application | Methodology | Outcome |

|---|---|---|

| Antibacterial Activity | In vitro assays against bacterial strains | Significant inhibition observed |

| Carbonic Anhydrase Inhibition | Enzyme assays with IC50 measurements | Strong selectivity for CA IX |

| HPLC Analysis | Reverse phase chromatography | Effective separation and quantification |

Case Studies

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of various benzenesulfonamide derivatives, 4-amino-2,5-dichloro-N-ethyl- was tested against S. aureus. The compound exhibited an inhibition rate of 80.69% at a concentration of 50 µg/mL, demonstrating its potential as an effective antibacterial agent .

Case Study 2: Carbonic Anhydrase Selectivity

Another research effort focused on the selectivity of benzenesulfonamide derivatives for carbonic anhydrase IX over other isoforms. The results highlighted that certain derivatives could induce apoptosis in MDA-MB-231 breast cancer cells while maintaining low toxicity to normal cells. This selectivity is crucial for developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological and chemical properties of benzenesulfonamides are heavily influenced by substituents on the aromatic ring and the N-alkyl/aryl group. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzenesulfonamide Derivatives

Physicochemical and Regulatory Considerations

- Solubility : N-ethyl and N-methyl groups improve water solubility compared to N-phenyl derivatives .

- Regulatory Status : Compounds like 52298-44-9 are subject to legislative mentions (e.g., U.S. Congressional Record), suggesting regulatory scrutiny, possibly due to pharmaceutical or industrial relevance .

Research Findings and Gaps

- Evidence from DEL Studies : Machine learning models highlight that benzenesulfonamide derivatives with optimal substituents (e.g., chloro) show superior enrichment values in carbonic anhydrase binding assays .

- Crystallographic Data : Tools like SHELXL and ORTEP-3 facilitate structural validation, though direct crystallographic data for the target compound are absent in the provided evidence .

- Knowledge Gaps: Experimental data on the target compound’s exact binding constants, solubility, and toxicity are needed to confirm hypotheses derived from structural analogues.

Biological Activity

Benzenesulfonamide derivatives, particularly 4-amino-2,5-dichloro-N-ethyl-, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Name : Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-

- Molecular Formula : C9H10Cl2N2O2S

- CAS Number : 86458

-

Enzyme Inhibition :

- This compound has shown significant inhibitory activity against carbonic anhydrases (CAs), particularly CA IX and CA II. The IC50 values for CA IX range from 10.93 to 25.06 nM, indicating a strong selectivity over CA II with IC50 values between 1.55 and 3.92 μM .

- The compound's ability to inhibit CAs is linked to its potential as an anticancer agent, as it can induce apoptosis in cancer cell lines such as MDA-MB-231 .

-

Antibacterial Activity :

- Benzenesulfonamide derivatives exhibit antibacterial properties by acting as competitive inhibitors of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria. This inhibition prevents bacterial cell division, leading to a bacteriostatic effect .

- A study highlighted that various derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific compounds exhibiting significant zones of inhibition against E. coli and S. aureus .

-

Cardiovascular Effects :

- Research using an isolated rat heart model demonstrated that 4-amino-2,5-dichloro-N-ethyl-benzenesulfonamide decreased perfusion pressure and coronary resistance significantly compared to control conditions .

- Docking studies suggest that this compound interacts with calcium channels, influencing vascular resistance and blood pressure regulation .

Table 1: Summary of Biological Activities

Notable Research Findings

- A study on thiazolidin-4-one benzenesulfonamide hybrids indicated their potential as PPARγ agonists with anti-diabetic properties, further expanding the therapeutic applications of benzenesulfonamide derivatives .

- Another research evaluated the anti-inflammatory effects of various benzenesulfonamide derivatives, showing that certain compounds significantly inhibited carrageenan-induced paw edema in rats .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-2,5-dichloro-N-ethyl-benzenesulfonamide?

- Methodology : The compound can be synthesized via sulfonylation of 4-amino-2,5-dichloroaniline with ethylamine derivatives. Key steps include:

- Reacting a substituted benzenesulfonyl chloride with ethylamine under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide bond .

- Optimizing reaction temperature (e.g., 0–25°C) and stoichiometry (e.g., 1:1.2 molar ratio of amine to sulfonyl chloride) to improve yields.

- Purification via silica gel column chromatography using gradients of hexane/ethyl acetate .

Q. How is the structural integrity of this compound validated in academic research?

- Methodology :

- NMR Spectroscopy : Analyze and NMR spectra to confirm substituent positions and purity. For example, aromatic protons in dichloro-substituted regions appear as doublets (δ 7.0–8.0 ppm) .

- X-ray Crystallography : Use SHELX-97 for single-crystal refinement. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), solve structures via direct methods, and refine using full-matrix least-squares (R-factor < 0.05) .

- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Storage : Store in airtight containers at 4°C, away from oxidizing agents.

- Waste Disposal : Treat as hazardous waste; incinerate at high temperatures (≥ 1000°C) to prevent environmental release .

Advanced Research Questions

Q. How can conflicting synthetic yields in literature be resolved?

- Methodology :

- Parameter Screening : Vary solvents (e.g., DCM vs. THF), catalysts (e.g., triethylamine vs. pyridine), and reaction times to identify optimal conditions .

- Scale-Up Analysis : Test reproducibility at 1 mmol to 1 mol scales; use statistical tools (e.g., Design of Experiments) to isolate critical variables.

- Byproduct Identification : Employ LC-MS to detect side products (e.g., over-sulfonylation) and adjust stoichiometry accordingly.

Q. What computational strategies predict the biological activity of this compound?

- Methodology :

- QSAR Modeling : Use topological indices (e.g., Wiener index) and hydrophilic-lipophilic balance (HLB) to correlate structure with carbonic anhydrase inhibition .

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) against NLRP3 inflammasome targets. Validate with MD simulations (100 ns trajectories) to assess binding stability .

- ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. How is this compound detected and quantified in environmental samples?

- Methodology :

- Solid-Phase Extraction (SPE) : Preconcentrate water samples using Oasis HLB cartridges. Elute with methanol:acetone (9:1) and analyze via LC-MS/MS .

- Chromatographic Separation : Use a C18 column (2.1 × 100 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile).

- Quantification : Employ isotope dilution (e.g., -labeled analogs) to correct for matrix effects .

Q. How are crystallization challenges addressed for X-ray analysis?

- Methodology :

- Solvent Screening : Test solvent mixtures (e.g., DCM:hexane, 1:4) via slow evaporation.

- Twinned Data Correction : Use SHELXL’s TWIN command to refine twinned crystals. Validate with RIGU checks in PLATON .

- Temperature Control : Crystallize at −20°C to reduce thermal motion and improve resolution .

Q. What strategies evaluate the compound’s mechanism of action in biological systems?

- Methodology :

- Enzyme Assays : Measure IC50 against carbonic anhydrase isoforms (e.g., CA-II) using stopped-flow CO2 hydration .

- Cellular Models : Treat macrophage lines (e.g., THP-1) with LPS/ATP to assess NLRP3 inhibition via IL-1β ELISA .

- Metabolomic Profiling : Use LC-HRMS to track downstream metabolites (e.g., sulfonic acid derivatives) in hepatic microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.